![molecular formula C7H10Br2N2 B11772443 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide is a chemical compound with the molecular formula C7H8N2·2HBr It is a derivative of pyrrolopyridine, a bicyclic structure that combines a pyrrole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-enamino imide with aromatic aldehydes and malononitrile, promoted by a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The compound is usually purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2, t-BuOOH, room temperature, aqueous medium.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the active site of the enzyme, blocking its activity and thereby preventing the downstream signaling pathways involved in cell death.
相似化合物的比较
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another bicyclic compound with similar structural features but different biological activities.
6,7-Dihydro-5H-cyclopenta[b]pyridine: A related compound with a cyclopentane ring fused to a pyridine ring, used in different chemical reactions.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Known for its potent necroptosis inhibitory activity.
Uniqueness: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
属性
分子式 |
C7H10Br2N2 |
|---|---|
分子量 |
281.98 g/mol |
IUPAC 名称 |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrobromide |
InChI |
InChI=1S/C7H8N2.2BrH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H |
InChI 键 |
NLLLPOXSCXTFLN-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1)N=CC=C2.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B11772371.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11772380.png)
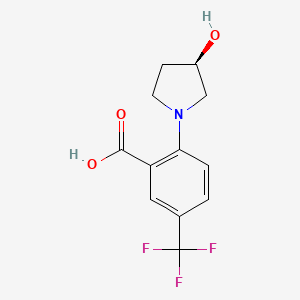
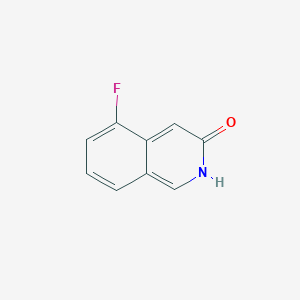
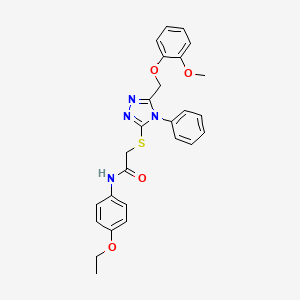
![2-Iodothieno[2,3-c]pyridine](/img/structure/B11772411.png)
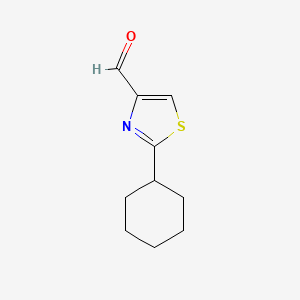
![(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)
![1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)
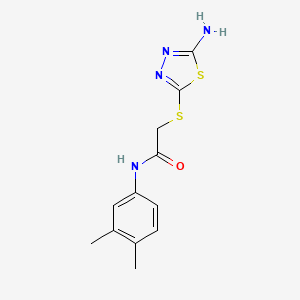
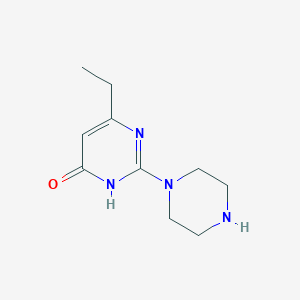
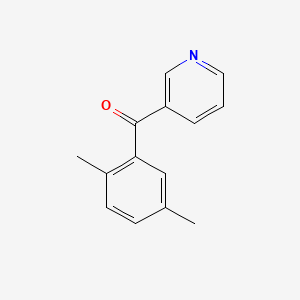
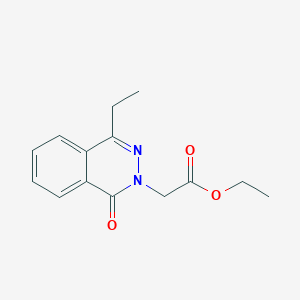
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B11772466.png)
